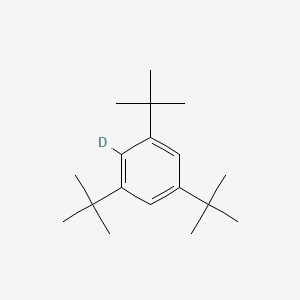
1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the fluorination of chlorobenzene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in the presence of a catalyst like palladium or copper to facilitate the substitution of hydrogen atoms with fluorine.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where chlorobenzene is treated with fluorinating agents in reactors designed to handle the exothermic nature of the reaction. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydro derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism by which 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- 1-Chloro-2,3-difluorobenzene
- 1-Chloro-2,3,4-trifluorobenzene
- 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene
Uniqueness: 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
Propriétés
Formule moléculaire |
C7H4ClF3 |
|---|---|
Poids moléculaire |
180.55 g/mol |
Nom IUPAC |
3-chloro-1,2-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2 |
Clé InChI |
INEPFKVVKUTPTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CF)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)

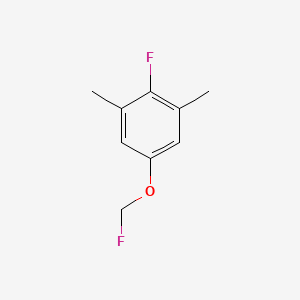
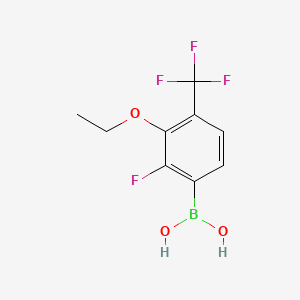
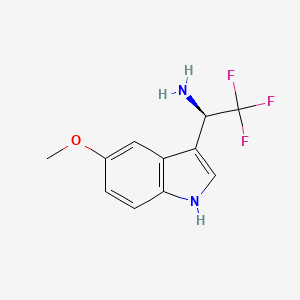
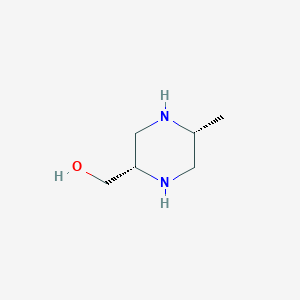
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)




![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)

